(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid, also known as BZB, is a thiazolidine derivative that has shown promising results in various scientific research applications. This compound has gained attention due to its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Scientific Research Applications
1. PTP 1B Inhibition for Diabetes Management
Thiazolidinediones (TZDs) have been explored for their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), which is a negative regulator of the insulin signaling pathway. Inhibition of PTP 1B can enhance insulin sensitivity, offering a target for managing Type 2 Diabetes Mellitus (T2DM). Studies have highlighted various TZD derivatives showing potent PTP 1B inhibitory activities, emphasizing the importance of the Z-configuration in their structures for optimal activity (Verma et al., 2019).
2. Synthetic Approaches for Therapeutic Agents
Research on benzazoles, including benzothiazoles, has identified them as molecules of interest in medicinal chemistry due to their diverse biological activities. Various synthetic approaches have been developed to access guanidinobenzazoles, which are related to the compound of interest and show potential as therapeutic agents. These methodologies aim to create compounds with modified biological activities by introducing different functional groups, demonstrating the synthetic versatility and therapeutic potential of benzazoles and their derivatives (Rosales-Hernández et al., 2022).
3. Antioxidant and Anti-inflammatory Agents
The synthesis and pharmacological evaluation of benzothiazole derivatives have been targeted for their antioxidant and anti-inflammatory properties. These activities are crucial for developing treatments for conditions characterized by oxidative stress and inflammation. The research underscores the potential of benzothiazole derivatives as new pharmacophores for antioxidant and anti-inflammatory therapies, highlighting their significance in drug discovery (Raut et al., 2020).
4. Anticancer Research
Benzothiazole derivatives have been extensively studied for their anticancer potentials. The structural modifications of these compounds have led to the identification of numerous derivatives with potent anticancer activities across various cancer cell lines. The mechanism of action often involves inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis through the generation of reactive oxygen species (ROS), presenting a promising avenue for cancer chemotherapy (Pathak et al., 2019).
Properties
IUPAC Name |
2-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-18(22-16-10-5-4-9-15(16)20(26)27)11-6-12-23-19(25)17(29-21(23)28)13-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,22,24)(H,26,27)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDLRMXBPMWDMZ-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.